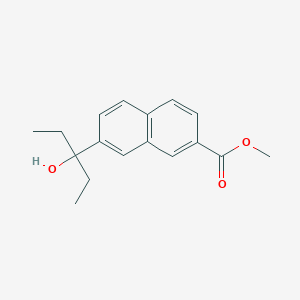
7-(1-Ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester
Cat. No. B8607713
M. Wt: 272.34 g/mol
InChI Key: CJRLAZLOCPEGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943795B2
Procedure details


Treat a mixture of trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester (1.0 g, 2.76 mmol), Pd(OAc)2 (0.062 g, 0.27 mmol), bis-(diphenylphosphino)ferrocene (0.14 g, 0.25 mmol), Et3N (2.0 mL, 14.3 mmol) in MeOH (10 mL) and DMSO (15 mL) with carbon monoxide at 100 psi at 80° C. for 4 h. Pour the reaction mixture into ether (100 mL) and wash the resulting solution with brine (4×50 mL). Add EtOAc (100 mL), wash the organic layer with brine. Dry the organic layer over Na2SO4, filter, and concentrate the filtrate. Purify by silica gel radial chromatography (5:95 to 15:85 EtOAc:hex) to give the title compound as a yellow oil (0.71 g, 94%). 1H NMR (400 MHz, CDCl3) δ 0.792 (t, J=7.5 Hz, 6H), 1.80-2.04 (m, 4H), 4.00 (s, 3H), 7.58 (dd, J=8.8, 1.4 Hz, 1H), 7.80-7.87 (m, 2H), 7.99 (d, J=1.3 Hz, 1H), 8.02 (d, J=1.8 Hz, 1H), 8.05 (d, J=1.8 Hz, 1H), 8.61 (d, J=1.0 Hz, 1H).
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
1 g
Type
reactant
Reaction Step One








Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]([C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13](OS(C(F)(F)F)(=O)=O)=[CH:14]2)=[CH:9][CH:8]=1)([OH:6])[CH2:4][CH3:5])[CH3:2].CCN(CC)CC.[C]=[O:33].C[CH2:35][O:36][CH2:37]C>CO.CS(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:35][O:36][C:37]([C:13]1[CH:12]=[CH:11][C:10]2[C:15](=[CH:16][C:7]([C:3]([CH2:4][CH3:5])([OH:6])[CH2:1][CH3:2])=[CH:8][CH:9]=2)[CH:14]=1)=[O:33] |f:6.7.8,9.10.11,^3:31|
|
Inputs


Step One
|
Name
|
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC)(O)C1=CC=C2C=CC(=CC2=C1)OS(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0.062 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Treat
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the resulting solution with brine (4×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Add EtOAc (100 mL), wash the organic layer with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by silica gel radial chromatography (5:95 to 15:85 EtOAc:hex)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC2=CC(=CC=C2C=C1)C(CC)(O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.71 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
